2-(3,4-dimethoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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Overview
Description
2-(3,4-Dimethoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing organic compound It features a unique structure that includes a boron atom integrated into a dioxazaborocane ring, which is further substituted with a 3,4-dimethoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of boronic acids or boronate esters with appropriate organic substrates. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between boronic acids and halides . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing ring into different boron derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents or halogenating agents.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Various boron-containing derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its boron atom. Boron can form stable complexes with various biomolecules, influencing biological pathways and cellular processes. The compound’s effects are mediated through its ability to interact with enzymes, proteins, and nucleic acids, potentially leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, with similar structural features.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar aromatic substitution patterns.
Uniqueness
2-(3,4-Dimethoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its boron-containing dioxazaborocane ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H16BNO6 |
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Molecular Weight |
293.08 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C13H16BNO6/c1-15-7-12(16)20-14(21-13(17)8-15)9-4-5-10(18-2)11(6-9)19-3/h4-6H,7-8H2,1-3H3 |
InChI Key |
ZOFITLKPVZEWMX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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